2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol
Description
Properties
CAS No. |
98968-32-2 |
|---|---|
Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H12N4O2S/c1-8-10(18)14-12-15-13(16-17(12)11(8)19)20-7-9-5-3-2-4-6-9/h2-6,19H,7H2,1H3,(H,14,15,16,18) |
InChI Key |
ICYITPAFRGKCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The preparation typically involves:
Formation of the triazolopyrimidine core : Starting from 3-amino-5-thiol-1,2,4-triazole, which is reacted with appropriate alkyl halides (e.g., benzyl bromide) to introduce the benzylthio substituent at the 2-position. This step is often performed in the presence of a base such as triethylamine.
Cyclization with methyl-substituted pyrimidine precursors : The methyl group at position 6 is introduced via the choice of the pyrimidine starting material or by selective methylation during synthesis.
Introduction of hydroxyl groups at positions 5 and 7 : These diol functionalities can be generated by controlled oxidation or hydrolysis steps post-cyclization, or by using hydroxylated pyrimidine precursors that survive the cyclization conditions.
Reaction conditions : The key cyclization and substitution reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (130–160 °C) for short durations (15–20 minutes), facilitating efficient ring closure and substitution.
Representative Synthetic Scheme
Alternative Synthetic Routes
Three-component Biginelli-like heterocyclization : This method involves the reaction of aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles in a one-pot process, which can efficiently yield substituted triazolopyrimidines including benzylthio derivatives.
Functionalization of preformed triazolopyrimidines : Starting from 7-chloro-5-(chloromethyl)-triazolo[1,5-a]pyrimidine intermediates, nucleophilic substitution with benzylthiol or benzylthiolate anions can introduce the benzylthio group at position 2.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Hydrogen–Deuterium Exchange: This reaction occurs under basic conditions, where a covalently bonded hydrogen atom is replaced by a deuterium atom.
Nucleophilic Addition: The compound reacts with C-nucleophiles under mild base-free conditions to form stable dihydro derivatives.
Common Reagents and Conditions
Hydrogen–Deuterium Exchange: NaOD in CD3OD solvent.
Nucleophilic Addition: Mild base-free conditions.
Major Products Formed
Hydrogen–Deuterium Exchange: Deuterated derivatives of the compound.
Nucleophilic Addition: Dihydro derivatives of triazolopyrimidines.
Scientific Research Applications
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of bioactive triazolopyrimidines with potential antibacterial, antifungal, antiviral, and anticancer activities.
Agriculture: It is used in the development of herbicidal and fungicidal agents.
Material Sciences: The compound is utilized in the synthesis of materials with specific properties for various applications.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with molecular targets and pathways. For instance, it undergoes hydrogen–deuterium exchange, which is used to characterize protein structure and protein–protein interactions . The compound’s bioactivity is attributed to its ability to inhibit specific enzymes and pathways in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities, influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidines
Notes:
- Polar Substituents: The 5,7-diol groups in the target compound likely improve aqueous solubility compared to non-polar methyl or chloro substituents . This could enhance bioavailability in biological systems.
- Benzylthio vs. Methylsulfanyl : The benzylthio group at position 2 (target compound) may confer distinct electronic effects compared to methylsulfanyl groups, influencing receptor binding .
- The target compound’s diol groups may favor interactions with hydroxyl-dependent enzymes or transporters.
Key Research Findings:
Antibacterial Activity : Carboxamide-substituted triazolopyrimidines (e.g., compound 1 in ) demonstrated moderate activity against Enterococcus, with MIC values ranging from 8–32 µg/mL. The diol groups in the target compound could modulate potency by altering membrane permeability or target binding .
Anticancer Potential: Thieno-fused triazolopyrimidines showed superior anticancer activity compared to aryl-fused analogs, highlighting the impact of ring fusion on bioactivity . The target compound’s hydroxyl groups may similarly influence selectivity.
Synthetic Flexibility : The triazolopyrimidine core allows modular functionalization. For example, 2-thioacetohydrazide intermediates enable the synthesis of triazoles, oxadiazoles, and thiadiazoles, suggesting routes to diversify the target compound’s derivatives.
Biological Activity
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies, highlighting its antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of substituted triazoles and pyrimidines. Its molecular formula is , with a molecular weight of approximately 288.325 g/mol. The presence of the benzylthio group contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising antimicrobial properties. For instance, a study assessed the antimicrobial activity of synthesized benzothiazolopyrimidine derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported below 40 μg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Benzothiazolopyrimidine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 8b | S. aureus | <40 |
| 8c | E. coli | <29 |
| 8c | S. typhimurium | <132 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A notable investigation involved the synthesis of related compounds which were tested against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results showed that some derivatives exhibited IC50 values significantly lower than sorafenib, a standard anticancer drug, indicating stronger cytotoxic effects .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication . This inhibition leads to bacterial cell death.
- Induction of Apoptosis : In cancer cells, certain derivatives have demonstrated the ability to induce apoptosis through cell cycle arrest at the sub-G1 phase . This mechanism is critical for their effectiveness as anticancer agents.
- Molecular Docking Studies : Computational studies using molecular docking have suggested that these compounds bind effectively to target proteins such as VEGFR-2, which is involved in tumor angiogenesis .
Q & A
Q. Basic Research Focus
- Methodology : Optimize reaction conditions by varying aldehydes (e.g., 4-isopropylbenzaldehyde, 4-dimethylaminobenzaldehyde) and adjusting stoichiometric ratios of precursors (e.g., acetoacetamide, 3-amino-5-(benzylthio)-1,2,4-triazole). Use inert atmospheres (e.g., nitrogen) to prevent oxidation and reflux in polar aprotic solvents like DMSO or ethanol-water mixtures .
- Data Analysis : Track reaction progress via TLC and compare yields (e.g., 33% for dimethylamino-substituted derivatives vs. 79–80% for isopropyl/isopropoxy analogs). Purify via column chromatography with gradient elution .
What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Basic Research Focus
- Methodology : Use ¹H/¹³C NMR in DMSO-d₆ to identify substituent-specific peaks (e.g., benzylthio protons at δ 4.0–4.5 ppm, methyl groups at δ 2.3–2.6 ppm). Complement with ESI-MS for molecular ion confirmation (e.g., m/z 378–436 observed in triazolopyrimidine analogs) .
- Advanced Tip : For tautomerism or crystallinity issues, employ X-ray crystallography (referenced in triazolopyrimidine coordination chemistry studies) .
How to resolve contradictory NMR data between synthesized batches?
Q. Advanced Research Focus
- Root Cause : Impurities from incomplete purification or tautomeric equilibria (common in triazolopyrimidines due to N-H tautomerism).
- Methodology :
- Re-purify using preparative HPLC or recrystallization (e.g., ethanol/water mixtures ).
- Perform variable-temperature NMR to detect dynamic tautomerism .
- Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
What strategies enhance the bioactivity of triazolopyrimidine derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., dimethylamino, isopropoxy) to modulate lipophilicity and hydrogen-bonding capacity. Compare antibacterial () or herbicidal () activity across analogs.
- Methodology :
How can computational modeling guide derivative design?
Q. Advanced Research Focus
- Methodology :
- Perform DFT calculations to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
- Use molecular dynamics simulations to assess binding stability with proteins (e.g., CB2 cannabinoid receptors ).
- Validate models with experimental IC₅₀ or MIC data from bioassays .
How to address solubility challenges in biological assays?
Q. Advanced Research Focus
- Methodology :
What analytical methods identify byproducts in triazolopyrimidine synthesis?
Q. Advanced Research Focus
- Methodology :
- Employ LC-MS/MS to detect low-abundance byproducts (e.g., incomplete cyclization intermediates).
- Compare retention times and fragmentation patterns with synthetic standards .
How does tautomerism affect biological activity interpretation?
Q. Advanced Research Focus
- Methodology :
What scale-up challenges arise in multi-step syntheses?
Q. Advanced Research Focus
- Methodology :
- Optimize solvent volume-to-yield ratios (e.g., reduce ethanol usage via solvent recycling ).
- Replace column chromatography with recrystallization or centrifugal partitioning chromatography for large batches .
How to validate novel derivatives lacking crystallographic data?
Q. Advanced Research Focus
- Methodology :
- Combine HRMS , multinuclear NMR , and EPR (for paramagnetic derivatives) for structural confirmation.
- Cross-reference with analogous triazolopyrimidine crystal structures (e.g., Cu(II) coordination complexes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
